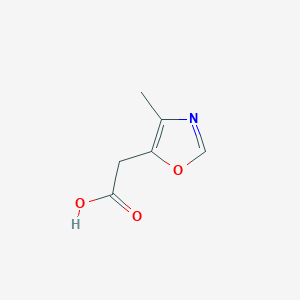
2,6-Diaminopyridin-4-ol
Vue d'ensemble
Description
2,6-Diaminopyridin-4-ol is a chemical compound with the molecular formula C4H6N4O . It has a molecular weight of 126.117 and a density of 1.6±0.1 g/cm3 . It is also known by several other names such as 2,6-diamino- (3H)-pyrimidin-4-one and 2,6-diamino-4-hydroxypyrimidine .
Synthesis Analysis
The synthesis of 2,6-Diaminopyridin-4-ol involves a two-stage polymerization process . The first stage is kinetically fast, while the second stage is a rate-determining phase-transfer stage . The use of an external circulation rotating packed bed (EC-RPB) can significantly reduce the polymerization time to 3 hours with a conversion rate of over 90% .Molecular Structure Analysis
The molecular structure of 2,6-Diaminopyridin-4-ol consists of 4 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 126.054161 .Chemical Reactions Analysis
The chemical reactions involving 2,6-Diaminopyridin-4-ol are complex and involve multiple stages . For instance, the synthesis of poly (2,6-diaminopyridine) involves a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization process can be accelerated using an external circulation rotating packed bed (EC-RPB), reducing the polymerization time to 3 hours .Physical And Chemical Properties Analysis
2,6-Diaminopyridin-4-ol has a density of 1.6±0.1 g/cm3, a boiling point of 524.0±53.0 °C at 760 mmHg, and a flash point of 270.7±30.9 °C . The exact mass of the molecule is 126.054161 .Applications De Recherche Scientifique
Polymer Toughening and Dynamic Cross-Linkages
2,6-Diaminopyridin-4-ol: has been employed in the synthesis of robust thermoplastic urethanes (TPUs) through dynamic cross-linkages. Researchers have used metal-ligand interactions between Zn2+ centers and pyridine moieties in the backbone of poly(urethane urea) (PUU). At a Zn2+/pyridine molar ratio of 1/4, significant improvements in mechanical properties (such as tensile strength, elongation, and toughness) were observed. The presence of vacant pyridine ligands played a crucial role in enhancing reformation of crosslinking coordination bonds during stretching .
Electrocatalysts for Oxygen Reduction Reaction (ORR)
Pyridinic nitrogen-rich polymers are essential for high-performance polypyrrole-derived electrocatalysts in ORR. While not directly mentioned for 2,6-diaminopyridin-4-ol, understanding its properties can contribute to designing efficient electrocatalysts .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-diamino-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHRVHXMNYUJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601398 | |
| Record name | 2,6-Diaminopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99845-76-8 | |
| Record name | 2,6-Diaminopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















